Glycine-Metabolism Targeting Versus Other Metabolic Inhibitors (MAC173979, MAC13772, and Trimethoprim) Under Nutrient-Limited Conditions
When screened against E. coli MG1655 under nutrient-limited conditions, MAC168425 demonstrated growth inhibition that was strongly and specifically suppressed by glycine and partially by L-threonine, whereas the activity of MAC173979 (PABA biosynthesis inhibitor) and MAC13772 (biotin biosynthesis inhibitor) was suppressed by their respective pathway metabolites [1]. The glycine-dependent suppression phenotype is not shared by trimethoprim; trimethoprim targets dihydrofolate reductase (FolA) and its activity is instead influenced by folate-pathway metabolites [1]. In the wild-type strain, MAC168425 exhibited a 4- to 8-fold shift in its MIC in the presence of 40–640 µg/mL L-threonine, confirming the functional linkage between MAC168425's inhibitory activity and threonine/glycine metabolism [1].
| Evidence Dimension | Metabolite suppression specificity (metabolite rescue of growth inhibition) |
|---|---|
| Target Compound Data | MAC168425: strong suppression by glycine; partial suppression by L-threonine; 4- to 8-fold MIC shift with 40–640 µg/mL L-threonine |
| Comparator Or Baseline | MAC173979 (suppressed by PABA); MAC13772 (suppressed by biotin); Trimethoprim (suppressed by folate-pathway metabolites, not glycine) |
| Quantified Difference | MAC168425 uniquely suppressed by glycine/L-threonine among the four compounds tested |
| Conditions | E. coli MG1655 grown in nutrient-limited minimal media; metabolite supplementation assay |
Why This Matters
The unique glycine-metabolism targeting mechanism ensures that MAC168425 cannot be functionally replaced by another metabolic inhibitor, even from the same screening campaign, for experiments requiring specific interrogation of glycine-pathway biology.
- [1] Zlitni S, Ferruccio LF, Brown ED. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation. Nat Chem Biol. 2013;9(12):796-804. doi:10.1038/nchembio.1361. View Source
